2-methyl-N-(4-phenoxyphenyl)propanamide
Description
2-Methyl-N-(4-phenoxyphenyl)propanamide is a synthetic propanamide derivative characterized by a methyl group at the α-carbon of the propanamide backbone and a phenoxy-substituted phenyl ring at the nitrogen position. These compounds often exhibit pharmacological activities, including anti-androgenic, metabolic, and receptor antagonist properties .
Key structural features:
- Core structure: Propanamide backbone (CH3-C(O)-NH-).
- Substituents: Methyl group at the α-carbon (2-methyl). 4-Phenoxyphenyl group (aromatic ring with a phenoxy substituent at the para position).
Properties
Molecular Formula |
C16H17NO2 |
|---|---|
Molecular Weight |
255.31 g/mol |
IUPAC Name |
2-methyl-N-(4-phenoxyphenyl)propanamide |
InChI |
InChI=1S/C16H17NO2/c1-12(2)16(18)17-13-8-10-15(11-9-13)19-14-6-4-3-5-7-14/h3-12H,1-2H3,(H,17,18) |
InChI Key |
RAVYGWDYIIODAR-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)OC2=CC=CC=C2 |
Canonical SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)OC2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares 2-methyl-N-(4-phenoxyphenyl)propanamide with structurally related compounds, highlighting substituent variations, biological activities, and physicochemical properties:
<sup>a</sup>LogP values estimated using ChemDraw or experimental data from references.
Key Research Findings
(a) Anti-Androgenic Activity
- Flutamide and its derivatives (e.g., nitro/trifluoromethyl substituents) are potent androgen receptor antagonists, used in prostate cancer therapy. The cyano analogue (CYA) exhibits distinct reductive metabolism, forming reactive intermediates that may influence toxicity profiles .
(b) Metabolic and Receptor Modulation
- 4-Fluoroisobutyrylfentanyl () highlights the versatility of propanamide derivatives in opioid receptor targeting, though its pharmacological profile diverges significantly from anti-androgenic compounds .
Physicochemical and Pharmacokinetic Differences
- Lipophilicity: Fluorinated and chlorinated derivatives (e.g., 4-chlorophenoxy in ) exhibit lower LogP values compared to nitro/trifluoromethyl-substituted flutamide analogs, impacting membrane permeability and metabolic stability .
- Molecular Weight : Larger compounds like 4-fluoroisobutyrylfentanyl (>390 g/mol) may face challenges in blood-brain barrier penetration compared to smaller analogs (e.g., flutamide at 276 g/mol) .
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